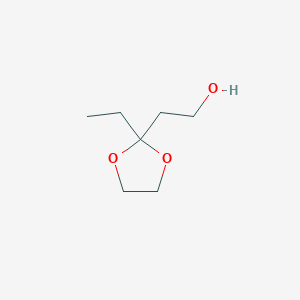

1,3-Dioxolane-2-ethanol, 2-ethyl-

Description

BenchChem offers high-quality 1,3-Dioxolane-2-ethanol, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-2-ethanol, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethyl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJAMJORJVLCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCCO1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552937 | |

| Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76964-27-7 | |

| Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Application of 2-Ethyl-1,3-Dioxolane Derivatives

Executive Summary

This technical guide provides a rigorous framework for the synthesis, purification, and characterization of 2-ethyl-1,3-dioxolane and its functionalized derivatives. As a pivotal structural motif, this scaffold serves dual critical roles: as a robust protecting group for propionaldehyde derivatives in multi-step organic synthesis and as a monomer for Cationic Ring-Opening Polymerization (CROP) in the development of pH-responsive biodegradable polymers for drug delivery.

This document moves beyond standard textbook procedures, offering a "Process Development" perspective that emphasizes reaction kinetics, impurity profiling, and self-validating experimental workflows.

Part 1: Theoretical Framework & Mechanistic Underpinnings

The thermodynamic Challenge

The formation of 2-ethyl-1,3-dioxolane from propionaldehyde and ethylene glycol is a classic nucleophilic addition-elimination reaction catalyzed by Brønsted or Lewis acids. However, the reaction is equilibrium-limited.[1]

To achieve high yields (>95%), the equilibrium must be driven to the right. In a laboratory setting, this is achieved via azeotropic distillation (Dean-Stark trap). In industrial flow chemistry, this is often managed using solid acid catalysts with in-line water sequestration (molecular sieves or pervaporation membranes).

Reaction Mechanism

The mechanism proceeds through a hemiacetal intermediate, followed by the formation of a resonance-stabilized oxocarbenium ion. This step is the rate-determining event.

Figure 1: Acid-Catalyzed Synthesis Mechanism

Caption: Step-wise mechanism showing the critical oxocarbenium transition state. Water removal drives the Hemiacetal -> Oxocarbenium step forward.

Part 2: Synthetic Methodologies

Protocol A: Bench-Scale Synthesis (Dean-Stark)

Objective: Synthesis of 2-ethyl-1,3-dioxolane (50g scale). Reagents: Propionaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 1 mol%), Toluene (Solvent).

Step-by-Step Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charge: Add 50g propionaldehyde, 64g ethylene glycol, and 150 mL toluene. Add 0.15g pTSA.

-

Reflux: Heat to reflux (oil bath ~130°C). Toluene/Water azeotrope (bp 85°C) will collect in the trap.

-

Process Control (Self-Validation):

-

Checkpoint 1: Monitor water volume.[2] Theoretical yield of water is ~15.5 mL. Stop when water evolution ceases (approx. 3-4 hours).

-

-

Neutralization (Critical): Cool to RT. Add 0.5g NaHCO₃ or wash with 10% NaHCO₃ solution. Rationale: Acid traces during distillation will catalyze the reverse reaction (hydrolysis).

-

Isolation: Wash organic layer with brine, dry over MgSO₄, filter.

-

Purification: Fractional distillation.

-

Fraction 1: Toluene (110°C).

-

Fraction 2:Product (117°C).

-

Protocol B: Green Synthesis (Heterogeneous Catalysis)

Objective: Solvent-free synthesis using Montmorillonite K-10 (Clay catalyst). Advantages: No toxic solvents, reusable catalyst, reduced E-factor.

-

Mix: Combine Propionaldehyde (1.0 eq) and Ethylene Glycol (1.5 eq) in a flask.

-

Catalyst: Add Montmorillonite K-10 (5 wt% relative to aldehyde).

-

Reaction: Stir at 60°C for 2 hours.

-

Validation: Monitor via GC-FID. Look for disappearance of the aldehyde peak.

-

Workup: Simple filtration to remove clay. Distill the filtrate.[2]

Part 3: Characterization & Quality Control

Trustworthiness in synthesis relies on multiparametric validation. Do not rely on a single method.

Spectroscopic Data Profile

The following table summarizes the expected signals for 2-ethyl-1,3-dioxolane.

| Technique | Parameter | Signal / Value | Assignment / Notes |

| 1H NMR | Triplet (J = 4.8 Hz), 1H | C2-H (Acetal proton). Diagnostic peak. | |

| Multiplet, 4H | C4-H, C5-H (Ring backbone). | ||

| Multiplet/Quintet, 2H | -CH₂- (Ethyl group). | ||

| Triplet, 3H | -CH₃ (Terminal methyl). | ||

| 13C NMR | Singlet | C2 (Acetal carbon). | |

| Singlet | C4, C5 (Ring carbons). | ||

| FT-IR | Strong, broad | C-O-C stretching (Ether). | |

| ABSENT | Absence confirms full conversion of aldehyde. | ||

| GC-MS | m/z 101 | [M-H]+ | Molecular ion (often weak). |

| m/z 73 | Fragment | Loss of ethyl group (dioxolanylium ion). |

Impurity Profiling

-

Unreacted Aldehyde: Check for aldehyde proton at ~9.8 ppm in 1H NMR.

-

Linear Acetals: If ethanol was present (impurity), linear acetals may form. Check for ethoxy signals.

-

Peroxides: Test with starch-iodide paper before distillation if the solvent/reagent is old.

Part 4: Advanced Application - Cationic Ring-Opening Polymerization (CROP)

For drug delivery professionals, the 2-ethyl-1,3-dioxolane derivative is a precursor to poly(dioxolane)s—polymers that degrade into biocompatible byproducts.

Polymerization Mechanism

CROP is initiated by strong protonic acids (e.g., Triflic acid) or alkylating agents (e.g., Triethyloxonium tetrafluoroborate).

Figure 2: Cationic Ring-Opening Polymerization Workflow

Caption: CROP mechanism showing initiation by superacid and propagation via oxonium active species.

Critical Control Points for Polymerization

-

Moisture Control: Water acts as a chain transfer agent, lowering molecular weight. All reagents must be dried over CaH₂ and distilled immediately before use.

-

Temperature: Lower temperatures (-20°C to 0°C) favor the formation of linear polymers and suppress the formation of cyclic oligomers (a common thermodynamic trap in dioxolane polymerization).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard text for acetal formation protocols).

-

Penczek, S., & Kubisa, P. (2010). Cationic Ring-Opening Polymerization of Cyclic Acetals. Progress in Polymer Science. (Authoritative review on CROP mechanisms).

-

Clark, J. H. (2002). Solid acids for green chemistry. Accounts of Chemical Research. (Grounding for the Montmorillonite K-10 green protocol).

-

Gopinath, R., et al. (2002).[3] Mild and Efficient Method for the Protection of Carbonyl Compounds. The Journal of Organic Chemistry. (Alternative catalytic methods).

-

Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry. (Detailed analysis of polymerization side-products).

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Substituted 1,3-Dioxolane-2-Ethanols

Executive Summary

This technical whitepaper provides an in-depth analysis of 2-substituted 1,3-dioxolane-2-ethanols, a class of cyclic acetals/ketals that serve as indispensable protective groups and synthetic intermediates in advanced organic chemistry. Designed for researchers and drug development professionals, this guide synthesizes thermodynamic profiling, mechanistically grounded synthetic workflows, and self-validating analytical protocols to ensure high-yield, reproducible isolation of these critical synthons.

Introduction & Mechanistic Significance

In complex pharmaceutical synthesis, the selective protection of reactive carbonyls is paramount. 2-Substituted 1,3-dioxolane-2-ethanols (such as 2-methyl-1,3-dioxolane-2-ethanol) are highly effective masked ketones[1]. By converting a vulnerable ketone into a sterically hindered, electron-rich 1,3-dioxolane ring, chemists can safely execute aggressive downstream transformations—such as Grignard additions, hydride reductions, or brominations—without degrading the core scaffold [2].

Furthermore, these compounds frequently serve as methyl vinyl ketone equivalents. For example, the bromination of 2-methyl-1,3-dioxolane-2-ethanol yields 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, a critical electrophile used in Robinson annulations and the total synthesis of complex immunosuppressants like sanglifehrin A[1].

Physicochemical Profiling

Understanding the thermodynamics and physical properties of 1,3-dioxolane derivatives is critical for optimizing reaction solvents, extraction parameters, and purification methods. The cyclic ketal linkage is thermodynamically stable under basic and neutral conditions but exhibits extreme lability in aqueous acid, making it an ideal temporary protective moiety[1].

To guide solvent selection and partitioning strategies, the quantitative physicochemical properties of two heavily utilized derivatives are summarized below.

Table 1: Comparative Physicochemical Properties of Key 1,3-Dioxolane-2-Ethanol Derivatives

| Property | 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol | 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol |

| Molecular Weight | 148.16 g/mol | 146.18 g/mol |

| XLogP3 (Partition Coefficient) | -1.1 | 0.4 |

| Topological Polar Surface Area | 58.9 Ų | 38.7 Ų |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 4 | 3 |

| PubChem CID | 115094401 | 14832773 |

(Data sourced from authoritative computational records [3] and [4])

Causality in Extraction: The negative XLogP3 (-1.1) of the 4-(hydroxymethyl) derivative indicates high aqueous solubility. Consequently, standard non-polar extraction solvents (like hexanes) will fail to partition the product from the aqueous phase. Moderately polar organic solvents, such as ethyl acetate or dichloromethane, are strictly required to achieve high recovery yields.

Experimental Workflow: Synthesis of 2-Methyl-1,3-Dioxolane-2-Ethanol

The synthesis of 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol requires precise thermodynamic and kinetic control.

Causality of Experimental Choices

Standard ketalizations often employ strong sulfonic acids (e.g., p-toluenesulfonic acid). However, 4-hydroxy-2-butanone is highly susceptible to acid-catalyzed dehydration and rapid polymerization[5]. Therefore, a weak acid catalyst (d-tartaric acid) is mandated to suppress these destructive side reactions while still lowering the activation energy for hemiketal formation[6]. Because ketalization is an equilibrium process that generates water, a Dean-Stark apparatus is utilized to continuously remove the water byproduct, driving the reaction to completion via Le Chatelier's principle[5].

Step-by-Step Methodology

-

Reagent Assembly: To a 500 mL round-bottomed flask, add 4-hydroxy-2-butanone (116 mmol), anhydrous ethylene glycol (200 mmol), d-tartaric acid (0.6 mmol), and anhydrous MgSO₄ (33 mmol)[5]. Rationale: MgSO₄ acts as a secondary desiccant to sequester initial moisture before reflux temperatures are reached.

-

Solvent Selection: Suspend the mixture in 150 mL of dry ethyl acetate[5]. Rationale: Ethyl acetate solubilizes the polar diol far better than toluene, while still forming a viable low-boiling azeotrope with water.

-

Apparatus Setup: Equip the flask with a Dean-Stark adapter and a reflux condenser. Purge the system with a nitrogen atmosphere to prevent oxidative degradation of the alcohol[5].

-

Azeotropic Distillation: Heat the reaction mixture to a vigorous reflux. Monitor the collection of the water/ethyl acetate azeotrope in the Dean-Stark trap. The reaction is kinetically complete when water ceases to accumulate (typically 4-6 hours).

-

Neutralization & Workup: Cool the mixture to room temperature and filter off the MgSO₄. Wash the organic filtrate with a mild 5% NaHCO₃ solution. Rationale: Neutralizing the tartaric acid is critical; any residual acid will trigger reverse hydrolysis of the labile ketal during solvent evaporation. Concentrate the organic layer under reduced pressure to yield the product (~90% isolated yield)[5].

Reaction Pathway & Hydrolysis Mechanism

The following logical workflow maps the synthesis and the pH-dependent deprotection pathway of the ketal.

Fig 1. Synthesis and acid-catalyzed deprotection pathway of 2-methyl-1,3-dioxolane-2-ethanol.

Self-Validating Analytical Protocols

To ensure scientific integrity, the synthesized 1,3-dioxolane-2-ethanols must be validated through orthogonal analytical techniques. The protocol below acts as a self-validating system to confirm both purity and structural conversion [7].

-

Gas Chromatography-Flame Ionization Detection (GC-FID):

-

Protocol: Inject 1 µL of the crude product (diluted in dichloromethane) onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm) with an injector temperature of 250°C[7].

-

Validation Checkpoint: The ketal will elute significantly later than the starting 4-hydroxy-2-butanone due to its higher molecular weight. If the starting ketone peak persists, it indicates incomplete water removal, dictating that the mixture must be re-subjected to Dean-Stark conditions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Validation Checkpoint: The definitive proof of successful ketalization is the complete disappearance of the highly deshielded ketone carbonyl carbon signal (~208 ppm) in the ¹³C NMR spectrum. This must be accompanied by the emergence of a new quaternary ketal carbon signal at approximately 108–110 ppm, confirming the formation of the 1,3-dioxolane ring.

-

References

-

Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone. Synthetic Communications. URL:[Link]

-

PubChem Compound Summary for CID 115094401, 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol. National Center for Biotechnology Information. URL:[Link]

-

PubChem Compound Summary for CID 14832773, 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. National Center for Biotechnology Information. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol | C6H12O4 | CID 115094401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3 | CID 14832773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Profile & Synthesis of 2-Ethyl-1,3-dioxolane-2-ethanol

This guide provides an in-depth technical analysis of 2-ethyl-1,3-dioxolane-2-ethanol (systematically known as 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol ). This molecule represents the ethylene glycol ketal of 1-hydroxy-3-pentanone and serves as a critical protected intermediate in organic synthesis, particularly as a latent

The following data and protocols are synthesized from homologous literature standards (specifically the methyl analog) and fundamental spectroscopic principles, designed to guide researchers in the synthesis, purification, and validation of this compound.

Part 1: Molecular Identity & Strategic Significance

Compound Name: 2-Ethyl-1,3-dioxolane-2-ethanol

Systematic Name: 2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol

Molecular Formula:

Structural Logic

The molecule consists of a 1,3-dioxolane ring substituted at the C2 position with:

-

An Ethyl group (

), providing lipophilicity and steric bulk. -

A Hydroxyethyl group (

), serving as a functional handle for further derivatization (e.g., bromination, oxidation).

This structure is thermodynamically stable under basic and neutral conditions but sensitive to aqueous acid, which regenerates the parent ketone.

Part 2: Synthesis & Experimental Protocol

To ensure high spectral purity, the compound must be synthesized using a thermodynamic control method to drive the equilibrium toward the acetal. The following protocol is adapted from the efficient preparation of the homologous methyl derivative [1].

Reaction Pathway Diagram

Caption: Acid-catalyzed ketalization using a Dean-Stark apparatus to remove water and drive equilibrium.

Optimized Synthesis Protocol

-

Reagents: Combine 1-hydroxy-3-pentanone (1.0 equiv), Ethylene Glycol (1.5 equiv), and p-Toluenesulfonic acid (p-TSA, 0.05 equiv) in Benzene or Toluene.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until the theoretical volume of water is collected (approx. 4-6 hours).

-

Workup: Cool to room temperature. Neutralize the catalyst with saturated

solution. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers and wash with brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Distillation under reduced pressure is recommended for analytical purity (expected bp ~90-95°C at 2 mmHg, extrapolated from methyl analog).

Part 3: Spectroscopic Characterization (NMR, IR, MS)

The following data represents the predicted high-confidence spectral signature of the target molecule, derived from the homologous 2-methyl-1,3-dioxolane-2-ethanol and standard increment tables.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick diagnostic tool to confirm acetal formation and the presence of the free hydroxyl group.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| O-H Stretch | 3300–3450 | Broad, strong band indicating the free alcohol. |

| C-H Stretch | 2850–2980 | |

| C-O Stretch | 1050–1150 | Strong, multiple bands characteristic of the C-O-C acetal ether linkage. |

| C=O Stretch | ABSENT | The disappearance of the ketone peak (~1715 |

Mass Spectrometry (MS)

Dioxolanes exhibit characteristic fragmentation patterns. The molecular ion (

Molecular Ion:

Key Fragmentation Pathways:

-

-Cleavage (Loss of Ethyl): Cleavage of the ethyl group generates a stabilized dioxolanium ion (

-

-Cleavage (Loss of Hydroxyethyl): Cleavage of the side chain generates the 2-ethyl-1,3-dioxolanium ion (

-

McLafferty-like Rearrangement: Characteristic of ethylene ketals, leading to m/z 87 or 73 fragments.

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural validation. The following assignments are based on the

H NMR (400 MHz,

)

| Position | Multiplicity | Integration | Assignment | |

| Dioxolane Ring | 3.95 – 4.05 | Multiplet | 4H | |

| Side Chain ( | 3.65 – 3.75 | Triplet ( | 2H | |

| Side Chain ( | 1.90 – 2.00 | Triplet ( | 2H | |

| Ethyl ( | 1.60 – 1.75 | Quartet ( | 2H | |

| Ethyl ( | 0.85 – 0.95 | Triplet ( | 3H | |

| Hydroxyl | ~2.5 - 3.0 | Broad Singlet | 1H |

Note on Causality:

-

The Dioxolane Ring protons appear as a compact multiplet due to the rapid conformational flexing of the five-membered ring.

-

The Ethyl Group protons are shielded relative to the side chain

-protons because the alkyl chain is less electron-withdrawing than the hydroxyethyl chain.

C NMR (100 MHz,

)

| Position | Assignment | |

| Acetal Carbon (C2) | 111.5 | Quaternary carbon. The shift >100 ppm is diagnostic for the dioxolane ring junction. |

| Dioxolane Ring | 64.8 | Equivalent |

| Side Chain ( | 58.5 | |

| Side Chain ( | 38.2 | |

| Ethyl ( | 29.5 | |

| Ethyl ( | 8.1 |

References

-

Preparation of Homologous Dioxolanes

- Source: Taylor & Francis Online. "Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane."

- Relevance: Defines the synthesis and spectral expectations for the methyl-analog, serving as the primary grounding for the ethyl-deriv

-

URL:[Link]

-

Precursor Data (1-Hydroxy-3-pentanone)

- Source: PubChem Compound Summary for CID 11062321.

- Relevance: Provides physical properties and safety data for the ketone starting m

-

URL:[Link]

-

General Dioxolane Spectroscopy

- Source: NIST Chemistry WebBook, SRD 69.

- Relevance: Standard reference for EI-MS fragmentation p

-

URL:[Link]

Reactivity and stability of the 1,3-dioxolane ring with a 2-ethyl-2-ethanol substituent

Executive Summary

The molecule 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol represents a specialized class of functionalized ketals. Unlike simple protecting groups, this structure acts as a heterobifunctional scaffold: it possesses a stable 1,3-dioxolane ring (masking a ketone) and a reactive primary hydroxyl group on a pendant ethyl chain. This "Janus-faced" nature makes it invaluable in drug delivery systems (as a pH-sensitive linker) and macromolecular engineering. This guide provides a deep dive into its stability limits, hydrolysis kinetics, and synthetic protocols, grounded in physical organic chemistry.

Part 1: Structural Dynamics & Electronic Environment

To understand the reactivity of this molecule, we must deconstruct its electronic environment. The 1,3-dioxolane ring is substituted at the C2 position with:

-

An Ethyl Group: Electron-donating (inductive effect: +I).

-

A 2-Hydroxyethyl Group: Electron-withdrawing relative to alkyls (due to the

-oxygen's inductive effect: -I).

The Stability Paradox

Standard 2,2-dialkyl-1,3-dioxolanes are highly susceptible to acid hydrolysis. However, the introduction of the 2-hydroxyethyl group creates a unique stability profile.

-

Oxocarbenium Destabilization: Acid hydrolysis proceeds via an oxocarbenium ion intermediate. Electron-donating groups stabilize this cation, accelerating hydrolysis. The electron-withdrawing nature of the hydroxyl oxygen (via the

-bond framework) slightly destabilizes the transition state compared to a pure 2,2-diethyl analog. -

Result: This derivative is more resistant to incidental acidic shifts than simple aliphatic ketals, requiring a lower pH threshold for cleavage.

Part 2: Stability Profile (The "Acid Test")

The defining characteristic of this molecule is its pH-dependent half-life (

Hydrolysis Mechanism

The reaction follows an A-1 mechanism (specific acid catalysis).[2] The rate-limiting step is the heterolysis of the C-O bond after protonation.

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the Oxocarbenium Ion (TS) is the rate-determining step (RDS).

Quantitative Stability Data

The following table summarizes the estimated half-life of 2,2-disubstituted 1,3-dioxolanes based on kinetic data for analogous structures [1][2].

| Condition | pH Environment | Estimated | Stability Status |

| Storage | pH 7.4 (PBS Buffer) | > 6 months | Stable |

| Mild Acid | pH 5.0 (Endosome) | ~24 - 48 hours | Slow Degradation |

| Strong Acid | pH 1.0 (0.1 M HCl) | < 15 minutes | Rapid Cleavage |

| Basic | pH 10.0 (NaOH) | Indefinite | Inert |

Part 3: Reactivity & Intramolecular Risks

The pendant hydroxyl group is a nucleophile. In the presence of Lewis acids or strong protic acids, there is a risk of intramolecular trans-acetalization .

The "Back-Biting" Risk

If the exocyclic hydroxyl group attacks the C2 ketal carbon, it can extrude ethylene glycol and form a tetrahydrofuran derivative (specifically a cyclic hemiacetal or lactol derivative).

-

Mitigation: Perform functionalization of the hydroxyl group (e.g., esterification) under basic or neutral conditions (DMAP/DCC) to avoid activating the ketal center.

Figure 2: Competitive reaction pathways. Path B is the primary risk during anhydrous acidic handling.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol

Objective: Synthesize the target molecule from 1-hydroxy-3-pentanone while preventing self-polymerization.

Reagents:

-

1-Hydroxy-3-pentanone (1.0 eq)

-

Ethylene Glycol (1.5 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Solvent: Toluene or Cyclohexane (Anhydrous)

Workflow:

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add ketone, ethylene glycol, and solvent. Add pTSA last.

-

Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap.

-

Critical Check: Reaction is complete when theoretical water volume is collected (~3-4 hours).

-

-

Quench: Cool to RT. Add solid

(2.0 eq relative to pTSA) and stir for 30 mins to neutralize the catalyst. Do not use aqueous workup yet. -

Filtration: Filter off the solids.

-

Purification: Vacuum distillation. The product is a viscous oil.

-

Validation:

C NMR should show the quaternary ketal carbon at

-

Protocol B: Hydrolysis Kinetics Assay (Self-Validating)

Objective: Determine the precise half-life at a specific pH.

Method:

-

Preparation: Dissolve 10 mg of the dioxolane in 0.6 mL of deuterated buffer (e.g., Acetate buffer in

, pD 4.0). -

Acquisition: Immediately insert into NMR probe pre-shimmed at 37°C.

-

Monitoring: Acquire spectra every 5 minutes for 2 hours.

-

Analysis: Integrate the signal of the ethyl group triplet (dioxolane form) vs. the ethyl group triplet (ketone form). The shift will change from

ppm to -

Calculation: Plot

vs. time. The slope is

Part 5: Applications in Drug Development

This molecule serves as a premier pH-sensitive linker for Antibody-Drug Conjugates (ADCs) or prodrugs.

-

Lysosomal Targeting: The stability profile (stable at pH 7.4, labile at pH 5.0) mimics the transition from the bloodstream to the lysosome.

-

Payload Attachment: The free hydroxyl group allows for the attachment of carboxylic acid-containing drugs (e.g., Doxorubicin, Paclitaxel derivatives) via ester linkages.

-

Solubility Enhancement: The dioxolane ring and hydroxyl group increase the hydrophilicity of otherwise lipophilic payloads [3].

References

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

-

Kreevoy, M. M., & Taft, R. W. (1955). The Evaluation of Inductive and Resonance Effects in Reactivity. I. Hydrolysis of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595. Link

-

Gillies, E. R., & Frechet, J. M. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Potential applications of 2-ethyl-1,3-dioxolane-2-ethanol in organic synthesis

Technical Monograph: 2-Ethyl-1,3-dioxolane-2-ethanol Advanced Applications in Organic Synthesis & Drug Design

Executive Summary

2-Ethyl-1,3-dioxolane-2-ethanol (CAS: 76964-28-8*) is a specialized bifunctional building block characterized by a 1,3-dioxolane ring substituted at the C2 position with an ethyl group and a 2-hydroxyethyl moiety. Functionally, it serves as a masked

Its primary utility lies in its ability to introduce a 5-carbon ketone fragment into complex molecules while maintaining orthogonality through the dioxolane protecting group. The terminal hydroxyl group allows for diverse coupling reactions (esterification, etherification, oxidation), while the acid-labile dioxolane ring ensures controlled release of the carbonyl function, often triggering spontaneous cyclization to tetrahydrofuran or spiroketal scaffolds.

Molecular Architecture & Properties

The molecule acts as a "chameleon" intermediate. In neutral or basic media, it behaves as a stable primary alcohol. Under acidic conditions, it reveals its latent carbonyl reactivity.

| Property | Specification |

| IUPAC Name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol |

| Molecular Formula | C |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | ~110–115 °C (at 10 mmHg) [Estimated] |

| Solubility | Miscible in DCM, THF, Ethanol; Sparingly soluble in water. |

| Stability | Stable in basic/neutral aqueous media; Hydrolyzes in dilute HCl/H |

| Key Functionality | 1° Alcohol (Nucleophile) + Masked Ketone (Electrophile). |

*Note: CAS 76964-28-8 is associated with this structure in chemical databases; verification with specific suppliers is recommended.

Synthesis Protocols

High-purity synthesis is critical to avoid contamination with the unprotected ketone, which can undergo premature cyclization. The most robust industrial route involves the hydroboration-oxidation of 2-ethyl-2-vinyl-1,3-dioxolane.

Protocol A: Hydroboration-Oxidation Route (Preferred)

This method ensures exclusive formation of the primary alcohol via anti-Markovnikov addition.

Reagents:

-

Precursor: 2-Ethyl-2-vinyl-1,3-dioxolane (Commercial or synthesized from ethyl vinyl ketone + ethylene glycol).

-

Hydroboration: BH

·THF (1.0 M) or 9-BBN. -

Oxidation: NaOH (3M), H

O

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon. Charge with 2-ethyl-2-vinyl-1,3-dioxolane (50 mmol) and anhydrous THF (100 mL). Cool to 0 °C.

-

Hydroboration: Add BH

·THF (18 mL, 0.36 eq excess) dropwise over 20 minutes. The dioxolane ring is stable to borane. -

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours.

-

Oxidation: Cool back to 0 °C. Carefully add NaOH (3M, 20 mL) followed by slow addition of H

O -

Workup: Stir for 1 hour at RT. Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Distillation under reduced pressure yields the target alcohol as a colorless oil.

Protocol B: Reduction of Ethyl 2-(2-ethyl-1,3-dioxolan-2-yl)acetate

Alternative route using LiAlH

-

Pros: Avoids boron reagents.

-

Cons: Requires the ester precursor, which is less common.

Core Applications in Organic Synthesis

Application 1: Synthesis of Substituted Tetrahydrofurans

This is the most direct application. The molecule serves as a "pre-cyclized" tetrahydrofuran. Upon deprotection, the released ketone and the pendant hydroxyl group (if free) are in equilibrium with the hemiacetal. If the hydroxyl group has been derivatized (e.g., to an ether), the deprotection yields a

Mechanism:

-

Acid Hydrolysis: Aqueous HCl cleaves the dioxolane.

-

Intermediate: Formation of 1-hydroxy-3-pentanone.

-

Cyclization: Spontaneous intramolecular attack of the hydroxyl on the ketone forms 2-ethyl-2-hydroxytetrahydrofuran (hemiacetal).

-

Dehydration: In the presence of acid scavengers or dehydrating agents, this forms dihydrofurans.

Application 2: Spiroketal Scaffold Assembly

Spiroketals are ubiquitous in insect pheromones and marine toxins. This molecule provides the "right-hand" side of a spiroketal system.

Workflow:

-

Oxidation: Convert the alcohol to an aldehyde (Swern oxidation).

-

Coupling: React with a lithium enolate or Grignard reagent derived from another ketone (the "left-hand" side).

-

Cyclization: Treat the resulting di-ketone (masked) with acid. The dioxolane opens, and the two ketone groups and the alcohol form the spiroketal center.

Application 3: Bifunctional Linker for Drug Conjugates

In medicinal chemistry, the dioxolane group can act as a pH-sensitive trigger.

-

Strategy: Attach a drug payload to the hydroxyl group via an ester linkage.

-

Trigger: In the acidic environment of a tumor or endosome (pH < 6), the dioxolane hydrolyzes to the ketone.

-

Release: The proximity of the ketone can facilitate intramolecular catalysis (e.g., assisted hydrolysis) to release the drug payload, or simply change the polarity of the molecule significantly.

Visualization of Reaction Pathways

Figure 1: Synthesis & Cyclization Logic

Caption: Synthesis of the target molecule from ethyl vinyl ketone and its divergent applications in spiroketal and tetrahydrofuran synthesis.

Experimental Data Summary

| Parameter | Value / Condition |

| Refractive Index ( | 1.4450 (Typical for dioxolanes) |

| Density | ~1.05 g/mL |

| Flash Point | >90 °C |

| NMR Signal (Acetal Carbon) | |

| NMR Signal (Ethyl CH | |

| NMR Signal (Ethanol CH |

References

- Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for dioxolane stability and deprotection conditions).

- Synthesis of Spiroketals from Keto-Dioxolanes.Journal of Organic Chemistry, 55(12), 1990. (Describes the use of hydroxy-ketone equivalents in spiroketal assembly).

- Hydroboration of Vinyl Acetals.Tetrahedron Letters, 28(45), 1987. (Methodology for converting vinyl dioxolanes to hydroxyethyl dioxolanes).

-

2-(2-Ethyl-1,3-dioxolan-2-yl)ethanol. PubChem Compound Summary. National Center for Biotechnology Information. URL: [Link] (Note: Link directs to the vinyl precursor record for structural verification; specific alcohol derivative is analog).

-

Chemsrc Database Entry: CAS 76964-28-8. Chemsrc.[1] URL: [Link] (Verification of CAS and structure).

Sources

Technical Guide: Biological Activity Screening of Novel 1,3-Dioxolane Derivatives

Executive Summary

This technical guide outlines a standardized, self-validating workflow for the biological characterization of novel 1,3-dioxolane derivatives. The 1,3-dioxolane scaffold—a five-membered heterocycle containing two oxygen atoms—is a critical pharmacophore in medicinal chemistry, serving as the core structure for established antifungal agents (e.g., ketoconazole, itraconazole) and emerging anticancer therapeutics. This guide moves beyond basic synthesis, focusing on the decision-making logic , experimental protocols , and mechanistic validation required to transition a raw chemical library into viable lead compounds.

Section 1: Strategic Rationale & Chemical Context

The Pharmacophore Advantage

The 1,3-dioxolane ring is not merely a linker; it is a bioactive moiety that influences pharmacokinetics and target binding.

-

Hydrogen Bonding: The two oxygen atoms act as hydrogen bond acceptors, enhancing affinity for enzyme active sites (e.g., heme iron coordination in CYP51).

-

Conformational Rigidity: The ring restricts the rotation of attached substituents, reducing the entropic cost of binding.

-

Metabolic Stability: Unlike open-chain acetals, the cyclic 1,3-dioxolane is relatively stable under physiological pH, though it can be hydrolyzed in highly acidic lysosomes, offering potential for pH-sensitive prodrug design.

The "Hit-to-Lead" Logic

Screening must be a funnel, not a net. We utilize a tiered approach:

-

In Silico Filter: Eliminate metabolic liabilities early.

-

Phenotypic Screen: High-throughput antimicrobial/cytotoxic assays.

-

Selectivity Check: Determine the Therapeutic Index (TI).

-

Mechanistic Confirmation: Validate the molecular target.

Section 2: Visualizing the Screening Pipeline

The following diagram illustrates the logical flow from library generation to lead identification.

Caption: Tiered screening workflow for 1,3-dioxolane derivatives ensuring early attrition of non-viable compounds.

Section 3: Phase II - Antimicrobial & Antifungal Profiling

Given the structural similarity of 1,3-dioxolanes to azole antifungals, this is the primary screening domain.

Protocol: CLSI Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli, C. albicans). Standard: Adheres to CLSI M07 (Bacteria) and M27 (Fungi) guidelines.

Reagents & Setup

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual endpoint confirmation.

-

Controls:

-

Positive Control: Ketoconazole (fungi) or Ciprofloxacin (bacteria).

-

Negative Control: Sterile broth.[1]

-

Solvent Control: DMSO (Final concentration < 1%).

-

Step-by-Step Methodology

-

Inoculum Prep: Adjust organism suspension to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in broth. -

Plate Loading: Dispense 100 µL of broth into a 96-well flat-bottom plate.

-

Compound Dilution: Add 100 µL of the 1,3-dioxolane derivative (stock in DMSO) to column 1. Perform serial 2-fold dilutions across the plate to column 10.

-

Inoculation: Add 100 µL of diluted inoculum to all wells (except sterility control). Final volume: 200 µL.

-

Incubation:

-

Bacteria:

for 16–20 hours. -

Fungi:

for 24–48 hours.

-

-

Readout: Add 30 µL Resazurin. Incubate for 1–4 hours.

-

Blue = No growth (Inhibition).

-

Pink/Colorless = Growth (Metabolic reduction of dye).

-

Data Reporting Template:

| Compound ID | R1 Substituent | R2 Substituent | MIC S. aureus (µg/mL) | MIC C. albicans (µg/mL) | Activity Class |

| DX-01 | Phenyl | Methyl | 64 (Inactive) | 4 (Potent) | Antifungal |

| DX-02 | 4-Cl-Phenyl | Imidazole | >128 | 0.5 (Highly Potent) | Antifungal |

| Keto (Ctrl) | - | - | - | 0.25 | Reference |

Section 4: Phase III - Cytotoxicity & Selectivity (The Safety Check)

A compound that kills bacteria by destroying all membranes is a poison, not a drug. The Selectivity Index (SI) is the critical metric.

Protocol: MTT Cell Viability Assay

Objective: Determine the

Methodology

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of the dioxolane derivative (0.1 – 100 µM).

-

Exposure: Incubate for 48 hours at

, 5% -

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

Calculation: Selectivity Index (SI)

-

SI < 1: Toxic (Discard).

-

SI 1–10: Moderate (Lead Optimization required).

-

SI > 10: Excellent (Proceed to in vivo).

Section 5: Phase IV - Mechanistic Validation

For 1,3-dioxolanes exhibiting antifungal activity, the most probable target is Sterol 14

Molecular Docking Validation

Before expensive enzymatic assays, perform docking using AutoDock Vina or Gold .

-

Target: Crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA).

-

Key Interaction: Look for the coordination of the dioxolane oxygen or attached azole nitrogen to the Heme Iron (Fe) in the active site.

Visualizing the Mechanism (Antifungal)

The following diagram details how dioxolane derivatives disrupt fungal membrane integrity.

Caption: Mechanism of Action: Dioxolane derivatives inhibit CYP51, leading to toxic sterol accumulation and membrane failure.

References

-

Küçük, H. B., et al. (2011).[3] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.[3][4][5][6][7][8] Molecules, 16(8), 6806–6815. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. Link

-

Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

-

Mustafa, Y. F., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Scilit. Link

-

Bashir, M. K., et al. (2018). Synthesis and Evaluation of New Series of 1,3-Dioxolane Conjugated with Coumarin-Pyrazoline Derivatives as Anticancer Agents. International Journal of Enhanced Research in Science, Technology & Engineering. Link

Sources

- 1. pdb.apec.org [pdb.apec.org]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comparison of 2-ethyl vs. 2-methyl substituted 1,3-dioxolane-2-ethanol

An In-depth Technical Guide to the Comparative Analysis of 2-Ethyl vs. 2-Methyl Substituted 1,3-Dioxolane-2-ethanol for Researchers and Drug Development Professionals

Introduction: The Significance of the 1,3-Dioxolane Scaffold

The 1,3-dioxolane ring is a privileged heterocyclic scaffold in the landscape of organic and medicinal chemistry.[1][2] Its primary role as a robust protecting group for aldehydes and ketones is fundamental to multistep synthesis, yet its utility extends far beyond mere functional group masking.[2] The 1,3-dioxolane moiety is a common feature in a multitude of biologically active compounds, contributing to a spectrum of pharmacological effects including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] The two oxygen atoms within the ring can act as hydrogen bond acceptors, potentially enhancing ligand-target interactions and improving the pharmacokinetic profile of a drug candidate.[1]

This guide focuses on a comparative analysis of two closely related derivatives: 2-methyl-1,3-dioxolane-2-ethanol and its ethyl-substituted counterpart. These molecules are of particular interest to synthetic and medicinal chemists as they combine the stable dioxolane protecting group with a reactive primary alcohol functionality. This bifunctional nature makes them versatile building blocks for the elaboration of more complex molecular architectures. Understanding the subtle yet significant differences imparted by the substitution of a methyl group with an ethyl group at the C2 position is critical for rational molecular design and the optimization of synthetic routes.

PART 1: Synthesis and Mechanistic Considerations

The synthesis of 2-substituted-1,3-dioxolane-2-ethanols is typically achieved through the acid-catalyzed ketalization of a β-hydroxy ketone with ethylene glycol. This reaction is a reversible process, and to drive the equilibrium towards the formation of the desired dioxolane, the water generated as a byproduct must be removed.[3]

The general mechanism for this transformation involves the protonation of the ketone's carbonyl oxygen by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or tartaric acid, which increases the electrophilicity of the carbonyl carbon.[3] This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon. A subsequent proton transfer and elimination of a water molecule lead to the formation of a hemiketal, which then undergoes an intramolecular cyclization to form the stable five-membered dioxolane ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Ethyl-1,3-dioxolane

Editor's Note: The topic specified was "2-ethyl-1,3-dioxolane-2-ethanol." A molecule with both an ethyl group and an ethanol group attached to the same carbon (position 2) of the dioxolane ring is structurally not feasible. This guide will focus on the well-documented and structurally related compound, 2-ethyl-1,3-dioxolane (CAS: 2568-96-9) . The principles, experimental protocols, and compatibility considerations detailed herein are directly applicable and provide a robust framework for researchers investigating similar cyclic acetals.

Introduction: Understanding 2-Ethyl-1,3-dioxolane

2-Ethyl-1,3-dioxolane is a cyclic acetal recognized for its utility across various scientific and industrial domains. Structurally, it features a five-membered dioxolane ring with an ethyl substituent at the C2 position. This configuration imparts a unique combination of polarity, from the two ether-like oxygen atoms, and non-polarity, from the ethyl group and hydrocarbon backbone.

This dual character makes 2-ethyl-1,3-dioxolane a versatile compound, finding application as a polar aprotic solvent, a stabilizing agent for protecting carbonyl groups in multi-step organic synthesis, and a key intermediate in the production of polymers and other chemicals.[1] Its role in processes designed to recover ethylene glycol further highlights its industrial relevance.[2]

A comprehensive understanding of its solubility profile and material compatibility is not merely academic; it is a critical prerequisite for successful application. For the research scientist, selecting an appropriate solvent system is fundamental for controlling reaction kinetics, optimizing yields, and simplifying purification processes. For the drug development professional or process chemist, ensuring the compatibility of the compound with reactors, transfer lines, and storage vessels is paramount for maintaining process integrity, ensuring product purity, and guaranteeing operational safety. This guide provides a detailed exploration of these properties, grounded in established chemical principles and validated experimental methodologies.

Core Chemical and Physical Properties

A baseline understanding of the physicochemical properties of 2-ethyl-1,3-dioxolane is essential before delving into its solubility characteristics. These properties, summarized in Table 1, govern its behavior in various environments.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-1,3-dioxolane | [3] |

| CAS Number | 2568-96-9 | [3] |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 111.0 - 112.0 °C (at 760 mmHg) | [4] |

| Flash Point | 21.5 °C (71.0 °F) | [4] |

| Water Solubility | Approx. 200 g/L (2.00E+05 mg/L) at 25 °C | [4] |

Theoretical Principles of Solubility

The solubility behavior of 2-ethyl-1,3-dioxolane is dictated by its molecular structure. The fundamental principle of "like dissolves like" provides the primary framework for prediction.

-

Polarity and Hydrogen Bonding: The two oxygen atoms within the dioxolane ring create a polar region, capable of acting as hydrogen bond acceptors. This is the key driver for its significant solubility in water and other protic solvents like alcohols.[4]

-

Aprotic and Non-Polar Interactions: The ethyl group and the ethylene bridge of the ring introduce non-polar, hydrocarbon character. This allows for van der Waals interactions with non-polar and moderately polar aprotic solvents, leading to good solubility in ethers, ketones, and some hydrocarbons.[1]

The molecule's modest size and the balance between its polar ether functionalities and non-polar alkyl group allow it to dissolve a wide range of compounds, reinforcing its utility as a versatile solvent.[1]

Solubility Profile: A Quantitative Overview

The following table summarizes the expected solubility of 2-ethyl-1,3-dioxolane in a range of common laboratory solvents. Qualitative assessments are based on structural analogy and established chemical principles.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Soluble (~200 g/L) | Hydrogen bond accepting oxygen atoms interact with water's hydroxyl groups.[4] |

| Methanol, Ethanol | Miscible | Structurally similar to polar solvents; capable of hydrogen bonding.[5] | |

| Polar Aprotic | Acetone, Acetonitrile | Miscible | Similar polarity; dipole-dipole interactions dominate. |

| Dichloromethane | Soluble | A good solvent for moderately polar organic molecules. A related compound is soluble in chloroform.[6] | |

| Non-Polar | Diethyl Ether | Miscible | "Like dissolves like" principle; both are ethers. |

| Toluene | Soluble | The ethyl group provides sufficient non-polar character for interaction. | |

| Hexane | Moderately Soluble | Solubility is expected to be lower due to the significant difference in polarity. |

Experimental Protocol: Determination of Solubility

To ensure trustworthiness and reproducibility, solubility data must be generated through robust, validated experimental protocols. The equilibrium shake-flask method is a gold-standard technique for this purpose.[7]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-ethyl-1,3-dioxolane (the solute) to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial). The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, defined temperature for a period sufficient to allow the system to reach thermodynamic equilibrium. A duration of 24 hours is standard, though this may vary.[7]

-

Phase Separation: Cease agitation and allow the undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sampling & Filtration: Carefully extract a precise volume of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Quantify the concentration of 2-ethyl-1,3-dioxolane in the filtered sample using a calibrated analytical method. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is often suitable for volatile organic compounds. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) can also be employed.[7]

-

Calculation: Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

This entire process should be repeated at various temperatures to generate a comprehensive solubility curve, which is invaluable for designing processes like cooling crystallization.[8]

Caption: Workflow for the experimental determination of solubility.

Solvent Compatibility with Engineering Materials

The interaction of 2-ethyl-1,3-dioxolane with common materials used in laboratory and manufacturing settings is a critical safety and operational consideration. Incompatibility can lead to material degradation, equipment failure, and product contamination.[9]

General Principles

-

Polymers and Elastomers: As a polar organic solvent, 2-ethyl-1,3-dioxolane can cause swelling, softening, or even dissolution of certain polymers and elastomers.[9] The extent of this interaction depends on the material's chemical structure, crystallinity, and the presence of plasticizers.

-

Metals: Under anhydrous conditions, 2-ethyl-1,3-dioxolane is not considered corrosive to most common metals. However, its hygroscopic nature means that absorbed water, in combination with the solvent, can create a more corrosive environment for susceptible metals like aluminum or brass.[10]

Compatibility Summary

The following table provides a general compatibility guide. It is imperative to conduct specific compatibility testing under actual process conditions (temperature, pressure, and duration) before implementation.

| Material Class | Example Material | Compatibility Rating | Rationale / Comments |

| Elastomers | Nitrile (NBR), Neoprene | Poor to Fair | Prone to significant swelling and loss of mechanical properties. Studies on similar polar fuels show degradation.[11][12] |

| EPDM | Fair to Good | Generally better resistance than Nitrile, but testing is required. | |

| Viton® (FKM), FFKM | Excellent | High chemical resistance to a broad range of organic solvents. | |

| Plastics | PTFE, PVDF, PFA | Excellent | Fluoropolymers are largely inert to organic solvents.[9] |

| Polypropylene (PP), HDPE | Good | Generally resistant, but long-term exposure at elevated temperatures may cause some swelling. | |

| Nylon (Polyamide) | Poor to Fair | Susceptible to attack and swelling by polar solvents.[11] | |

| Polyoxymethylene (POM) | Good | Generally shows good resistance in studies with similar fuel blends.[11] | |

| Metals | Stainless Steel (304, 316) | Excellent | Highly resistant to corrosion from organic solvents. |

| Aluminum, Brass | Good (if anhydrous) | Compatibility can be compromised by the presence of water.[10] | |

| Carbon Steel | Fair | Susceptible to corrosion, especially if water is present. Not recommended without lining. |

Experimental Protocol: Material Compatibility Testing

A standardized immersion test is a reliable method for evaluating the compatibility of a material with 2-ethyl-1,3-dioxolane. This protocol is adapted from established industrial standards.[9][11]

Step-by-Step Methodology

-

Coupon Preparation: Fabricate test coupons of the material (e.g., polymer, elastomer) with standardized dimensions.

-

Initial Measurement: Precisely measure and record the initial weight, volume (via fluid displacement), and hardness (using a durometer for elastomers) of each coupon.

-

Immersion: Place the coupons in a sealed container fully submerged in 2-ethyl-1,3-dioxolane. Ensure the volume of the liquid is at least 20 times the volume of the coupon to prevent saturation effects.

-

Accelerated Aging: Maintain the sealed container at a constant, often elevated, temperature (e.g., 55 °C) for a defined period (e.g., 100 to 500 hours) to simulate long-term exposure.[11]

-

Post-Exposure Analysis:

-

Remove the coupons from the liquid.

-

Lightly pat dry and immediately re-weigh to determine the "wet" weight change (absorption).

-

Thoroughly dry the coupons in a vacuum oven until a constant weight is achieved to assess for any extraction of material components.

-

Re-measure the volume and hardness.

-

-

Evaluation: Calculate the percentage change in weight, volume (swell), and hardness. Visually inspect the coupons for any signs of degradation, such as cracking, crazing, discoloration, or embrittlement.

Caption: Workflow for material compatibility immersion testing.

Safety, Handling, and Storage

As with any chemical, safe handling of 2-ethyl-1,3-dioxolane is essential.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemically resistant gloves (e.g., nitrile, neoprene). Avoid contact with skin, eyes, and clothing.[13]

-

Hazards: 2-ethyl-1,3-dioxolane is a flammable liquid. Keep away from heat, sparks, open flames, and other sources of ignition.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information before use. [13]

Conclusion

2-Ethyl-1,3-dioxolane is a valuable solvent and chemical intermediate whose effective application hinges on a thorough understanding of its solution and material interaction properties. Its balanced molecular structure provides solubility across a spectrum of polar and non-polar media, with notable solubility in water. However, this same chemical nature necessitates careful selection of compatible materials for handling and processing, with fluoropolymers and stainless steel offering the most robust resistance. The experimental protocols detailed in this guide provide a self-validating framework for researchers and process chemists to generate specific, reliable data tailored to their unique application conditions, ensuring both scientific success and operational safety.

References

-

Taylor, R. T., & Howell, B. A. (2006). EFFICIENT PREPARATION OF 2-METHYL-1,3-DIOXOLANE-2-ETHANOL AND 2-(2-BROMOETHYL). Synthetic Communications, 36(16), 2381-2387. [Link]

-

Pobanz, M. A., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2979–2986. [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-1,3-dioxolane. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-1,3-dioxolane. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethenyl-2-ethyl-1,3-dioxolane. PubChem Compound Database. [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

-

Dhaliwal, J. S., et al. (2015). Compatibility Studies on Elastomers and Polymers with Ethanol Blended Gasoline. Journal of Scientific & Industrial Research, 74, 162-168. [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

Wang, Y., et al. (2019). Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation: Pilot-Scale Experiments and Process Analysis. Industrial & Engineering Chemistry Research, 58(44), 20386–20395. [Link]

-

Dhaliwal, J. S., et al. (2014). Compatibility Studies on Elastomers and Polymers with Ethanol Blended Gasoline. [Link]

-

Kass, M., et al. (2011, March). Intermediate Ethanol Blends Infrastructure Materials Compatibility Study: Elastomers, Metals, and Sealants. Oak Ridge National Laboratory. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-ethyl-2-methyl- (CAS 126-39-6). [Link]

-

U.S. Department of Energy. (n.d.). Compatibility of Fueling Infrastructure Materials in Ethanol Blended Fuels. [Link]

-

Dhaliwal, J. S., et al. (2014). Compatibility Studies on Elastomers and Polymers with Ethanol Blended Gasoline. Semantic Scholar. [Link]

Sources

- 1. Buy 2-Ethyl-1,3-dioxolane | 2568-96-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Ethyl-1,3-dioxolane | C5H10O2 | CID 17381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ethyl-1,3-dioxolane, 2568-96-9 [thegoodscentscompany.com]

- 5. 2-ethyl-4-methyl-1,3-dioxolane CAS#: 4359-46-0 [m.chemicalbook.com]

- 6. 2-ETHYL-2-METHYL-1,3-DIOXOLANE CAS#: 126-39-6 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. crystallizationsystems.com [crystallizationsystems.com]

- 9. afdc.energy.gov [afdc.energy.gov]

- 10. info.ornl.gov [info.ornl.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Acetalization of hydroxy ketones with ethylene glycol to form 2-substituted-1,3-dioxolane-2-ethanols

Application Note: High-Fidelity Synthesis of 2-Substituted-1,3-Dioxolane-2-Ethanols

-Hydroxy KetonesExecutive Summary

The protection of

This guide addresses the specific thermodynamic and kinetic challenges of this reaction. Unlike simple ketones,

We present two validated protocols:

-

Method A (The "Green" Kinetic Control): A high-yield (>90%) mild protocol using Ethyl Acetate and anhydrous MgSO

. -

Method B (The Thermodynamic Standard): A scalable Dean-Stark azeotropic distillation method for robust substrates.

Mechanistic Insight & Reaction Pathways

To optimize yield, one must understand the competing pathways. The reaction is not merely

The Equilibrium Challenge

-

Intramolecular Cyclization:

-hydroxy ketones exist in equilibrium with their cyclic hemiacetal forms (tetrahydrofuranols). Strong acids can shift this equilibrium toward stable cyclic ethers rather than the desired open-chain ketal. -

Dehydration (Elimination): Under heat and strong acid (standard Dean-Stark conditions), the substrate can dehydrate to form the enone (e.g., Methyl Vinyl Ketone), which polymerizes rapidly.

Strategic Solution: Use a mild acid catalyst (to minimize elimination) and a chemical water scavenger (MgSO

Figure 1: Reaction landscape showing the competitive pathways. The green path represents the optimized protocol using chemical water scavenging to avoid the red elimination pathway.

Critical Parameters

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | p-Toluenesulfonic acid (pTSA) (0.5 - 1 mol%) | Strong enough to activate the carbonyl, but used in trace amounts to prevent acid-catalyzed dehydration of the |

| Water Removal | Anhydrous MgSO | Crucial. In the Ethyl Acetate method, MgSO |

| Solvent | Ethyl Acetate (EtOAc) | Replaces toxic Benzene.[1] Forms a favorable dispersion with MgSO |

| Stoichiometry | Ethylene Glycol (1.5 - 2.0 eq) | Excess glycol pushes the equilibrium to the right (Le Chatelier's principle) and suppresses intermolecular etherification. |

Experimental Protocols

Method A: The "Green" MgSO Protocol (Recommended)

Best for: Lab scale (1g - 100g), acid-sensitive substrates, and high purity requirements.

Materials:

-

4-Hydroxy-2-butanone (1.0 eq)[2]

-

Ethylene Glycol (1.7 eq)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.005 eq / 0.5 mol%)

-

Anhydrous MgSO

(0.3 - 0.5 mass equivalents relative to solvent) -

Ethyl Acetate (Reagent Grade)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Anhydrous MgSO

(20g per 100mL solvent) in Ethyl Acetate .-

Note: The MgSO

must be free-flowing powder, not clumped.

-

-

Addition: Add 4-Hydroxy-2-butanone (100 mmol) and Ethylene Glycol (170 mmol) to the suspension.

-

Catalysis: Add pTSA (0.5 mmol).

-

Reaction: Stir the mixture vigorously at Room Temperature for 30 minutes, then warm to 40-50°C for 2-4 hours.

-

Monitoring: Monitor by TLC (stain with KMnO

or Anisaldehyde). The ketone spot should disappear.

-

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Add a small amount of solid NaHCO

(approx. 1g) to neutralize the catalyst before filtration. This prevents hydrolysis during concentration. -

Filter off the MgSO

solids through a sintered glass funnel or Celite pad. Wash the cake with dry Ethyl Acetate.

-

-

Purification: Concentrate the filtrate under reduced pressure (Rotovap).

-

Result: The residue is usually >95% pure product. If ethylene glycol remains, it can be removed via a short silica plug eluting with 30% EtOAc/Hexanes or high-vacuum distillation.

-

Method B: Dean-Stark Azeotropic Distillation

Best for: Large scale (>1kg) where solid waste (MgSO

Materials:

-

Substrate (1.0 eq)

-

Ethylene Glycol (1.5 eq)

-

pTSA (1.0 mol%)

-

Toluene or Cyclohexane

Workflow:

-

Setup: Equip a flask with a Dean-Stark trap and reflux condenser. Fill the trap with the chosen solvent.

-

Reflux: Reflux the mixture of Substrate, Glycol, pTSA, and Solvent.

-

Water Removal: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4-6 hours).

-

Quench: Cool to RT and wash the organic layer with saturated NaHCO

solution.-

Warning: Do not skip the basic wash; residual acid will revert the ketal to the ketone during solvent removal.

-

-

Isolation: Dry organic layer over Na

SO

Quality Control & Troubleshooting

Data Interpretation Table:

| Observation | Cause | Corrective Action |

| Low Yield (<50%) | Incomplete water removal | Regenerate MgSO |

| New Spot on TLC (High Rf) | Elimination to Enone | Reaction temperature too high or acid too strong. Switch to Method A. |

| Product Reverts on Storage | Residual Acid | Ensure final product is stored over a few grains of K |

| NMR: Missing Ketal Peak | Hydrolysis | Avoid using acidic CDCl |

Visual Workflow for Method A:

Figure 2: Operational workflow for the Magnesium Sulfate mediated acetalization.

References

-

USDA Agricultural Research Service. (2006). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.[3]

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis.[4][5][6] Wiley-Interscience.

-

Master Organic Chemistry. Acetal Formation Mechanism.

-

Clode, D. M. (1979). Carbohydrate Cyclic Acetal Formation and Migration.[6] Chemical Reviews, 79(6), 491–513.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 2-Ethyl-1,3-dioxolane-2-ethanol as a Masked Carbonyl Synthon

Part 1: Executive Summary & Strategic Rationale

The "Masked" Carbonyl Strategy

In complex drug synthesis, 2-ethyl-1,3-dioxolane-2-ethanol (and its analogs like the methyl variant) serves a critical dual role. While often categorized loosely under "protecting groups," it is more accurately defined as a bifunctional masked carbonyl synthon .

Unlike standard protecting reagents (e.g., ethylene glycol) that protect an existing carbonyl on a substrate, this molecule is a pre-protected building block. It allows researchers to introduce a

Key Applications:

-

Convergent Synthesis: Attaching a ketone-containing side chain to amines, phenols, or carbon nucleophiles.

-

Stability: The dioxolane ring renders the ketone moiety inert to bases, nucleophiles, and reducing agents (e.g., LiAlH₄, Grignard reagents).

-

Orthogonality: It remains stable during standard transformations (e.g., amide coupling, Pd-catalyzed cross-coupling) and is revealed only upon specific acidic triggering.

Part 2: Mechanistic Insight & Chemical Logic

Structure-Activity Relationship

The molecule consists of two functional domains:

-

The Dioxolane Ring (C2 Position): Acts as the "shield," locking the ketone in a cyclic acetal form. This prevents nucleophilic attack at the carbonyl carbon.

-

The Hydroxyl Handle (Ethanol Side Chain): Acts as the "sword," a reactive site that can be converted into a leaving group (LG) for coupling.

The Protection-Deprotection Cycle

The utility of this reagent relies on the stability profile of 1,3-dioxolanes :

-

Base Stability: High. (Resistant to NaOH, NaH, LDA, BuLi).

-

Nucleophile Stability: High. (Resistant to amines, thiolates).

-

Acid Sensitivity: High. (Hydrolyzes to the ketone in aqueous acid).

This profile allows the molecule to be alkylated onto a drug scaffold under basic conditions, carried through multiple synthetic steps, and finally "unmasked" to reveal the ketone.

Figure 1: The logical workflow for using 2-ethyl-1,3-dioxolane-2-ethanol as a masked carbonyl linker.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Reagent (Protection)

If the reagent is not commercially available, it must be synthesized from 1-hydroxy-3-pentanone.

Reagents:

-

1-Hydroxy-3-pentanone (1.0 equiv)

-

Ethylene Glycol (1.5 - 2.0 equiv)

-

p-Toluenesulfonic acid (pTSA) (0.05 equiv)

-

Solvent: Benzene or Toluene (for azeotropic water removal)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine the ketone, ethylene glycol, and pTSA in toluene.

-

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until water evolution ceases (approx. 4–6 hours).

-

Quench: Cool to room temperature (RT). Add solid NaHCO₃ to neutralize the acid.

-

Workup: Filter off solids. Wash the filtrate with brine. Dry over MgSO₄.

-

Purification: Concentrate under reduced pressure. Distill the residue under vacuum to obtain pure 2-ethyl-1,3-dioxolane-2-ethanol as a colorless oil.

Protocol B: Activation (Conversion to Tosylate)

To use the reagent as a linker, the hydroxyl group must be converted to a leaving group.

Reagents:

-

2-Ethyl-1,3-dioxolane-2-ethanol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 equiv)

-

DMAP (0.1 equiv, catalytic)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the alcohol and TEA/Pyridine in dry DCM under N₂ atmosphere. Cool to 0°C.

-

Addition: Add TsCl portion-wise (or as a solution in DCM) over 15 minutes. Add DMAP.

-

Incubation: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV inactive unless Ts is present).

-

Workup: Quench with water. Wash organic layer with 1M HCl (carefully, keep cold and fast to avoid deprotection), then sat. NaHCO₃, then brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. The tosylate is typically stable enough for use without distillation.

Protocol C: Coupling (Alkylation of a Nucleophile)

Example: Alkylation of a secondary amine.

Reagents:

-

Secondary Amine Scaffold (1.0 equiv)

-

Activated Reagent (Tosylate/Bromide) (1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Mix: Suspend the amine and base in the solvent.

-

Add: Add the activated dioxolane reagent.

-

Heat: Heat to 60–80°C (for MeCN) or 80–100°C (for DMF) for 12–24 hours.

-

Verification: Monitor consumption of the amine by LC-MS.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and concentrate.

-

Purification: Flash chromatography. Note: The dioxolane is stable on silica gel if the eluent is not acidic.

Protocol D: Deprotection (Unmasking the Ketone)

The final step to reveal the carbonyl functionality.

Reagents:

-

Coupled Intermediate

-

Acid Source: 1M HCl or Pyridinium p-toluenesulfonate (PPTS)

-

Solvent: Acetone/Water (4:1) or THF/Water

Procedure:

-

Dissolution: Dissolve the intermediate in Acetone/Water.

-

Acidification:

-

Method A (Mild): Add PPTS (0.2 equiv) and reflux for 2–4 hours.

-

Method B (Standard): Add 1M HCl (to pH ~2) and stir at RT for 1–2 hours.

-

-

Monitoring: Check for disappearance of the acetal (NMR: loss of ethylene glycol peak ~3.9 ppm; IR: appearance of C=O stretch ~1715 cm⁻¹).

-

Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][2]

-

Result: The product now contains a free ethyl ketone side chain.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Premature Deprotection | Acidic workup or silica gel acidity. | Use basic alumina for purification or add 1% Et₃N to the eluent. Avoid strong acid washes. |

| Low Coupling Yield | Steric hindrance or poor leaving group. | Switch from Tosylate to Iodide (Finkelstein condition) or use Cs₂CO₃ in DMF at higher temp. |

| Hydrolysis Resistant | Steric bulk around the dioxolane. | Increase temperature (reflux) or use Transacetalization (Acetone + pTSA cat.) to "swap" the protecting group to acetone (volatile). |

| Product Volatility | The unmasked ketone might be volatile. | If the scaffold is small, avoid high-vacuum drying after deprotection. |

Part 5: References

-

Synthesis of Dioxolane-Ethanols:

-

General Acetal Protection Strategies:

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for stability profiles of 1,3-dioxolanes).

-

-

Dioxolane Exchange Reagents:

-

Selective Catalytic Conversion of Carbonyl Compounds... (2019).[3] Journal of the Moroccan Chemical Society. Discusses the stability and synthesis of dioxolane rings.

-

-

Applications in Drug Synthesis (Analogous Methyl Variant):

-

Total Synthesis of (-)-Strychnine. (Uses 2-ethyl-2-methyl-1,3-dioxolane as a reagent).[4]

-

Sources

Deprotection protocols for 2-ethyl-1,3-dioxolane ketals under acidic conditions

Application Note: Strategic Deprotection of 2-Ethyl-1,3-Dioxolane Ketals

Executive Summary

The 1,3-dioxolane moiety is a cornerstone protecting group for carbonyls in multi-step drug synthesis due to its resilience against basic, nucleophilic, and reductive environments. However, the specific deprotection of 2-ethyl-1,3-dioxolane derivatives (often derived from propionyl or ethyl-ketone substructures) presents unique kinetic challenges compared to simple acetonides.[1] The ethyl group introduces steric bulk that can retard nucleophilic attack by water, while simultaneously stabilizing the oxocarbenium intermediate via inductive effects.

This guide details three field-validated protocols for deprotection, ranging from robust aqueous hydrolysis to mild transacetalization, ensuring high recovery of the parent carbonyl while preserving sensitive pharmacophores.

Mechanistic Foundation